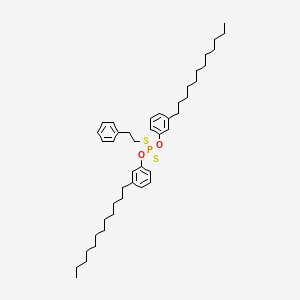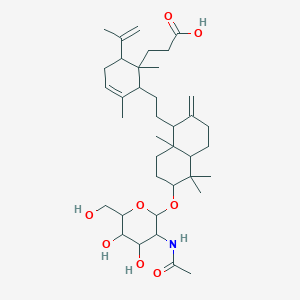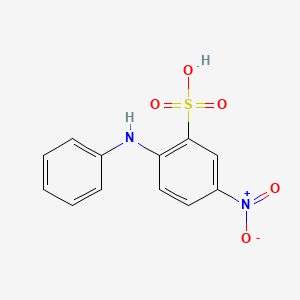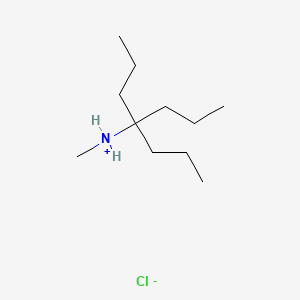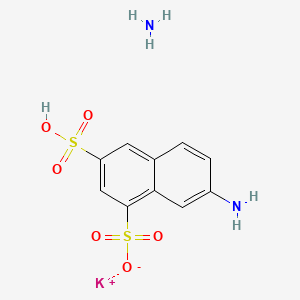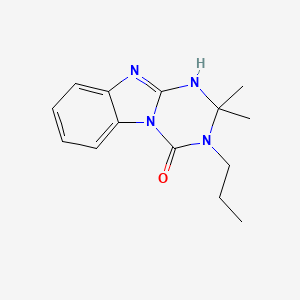
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- is a complex organic compound that belongs to the class of triazino-benzimidazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate benzimidazole derivatives and triazine precursors.
Condensation Reactions: Using reagents like aldehydes, ketones, or amines under controlled conditions.
Catalysis: Employing catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Using large reactors to carry out the synthesis in multiple stages.
Continuous Flow Chemistry: Implementing continuous flow reactors for efficient and scalable production.
化学反应分析
Types of Reactions
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reacting with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids, bases, metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting key biochemical pathways within cells.
相似化合物的比较
Similar Compounds
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one: A closely related compound with similar chemical properties.
2,3-Dihydro-2,2-dimethyl-3-propyl-benzimidazole: Another related compound with variations in the benzimidazole structure.
Uniqueness
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2-dimethyl-3-propyl- is unique due to its specific combination of triazino and benzimidazole moieties, which confer distinct chemical and biological properties.
属性
CAS 编号 |
87575-63-1 |
|---|---|
分子式 |
C14H18N4O |
分子量 |
258.32 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-propyl-1H-[1,3,5]triazino[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C14H18N4O/c1-4-9-17-13(19)18-11-8-6-5-7-10(11)15-12(18)16-14(17,2)3/h5-8H,4,9H2,1-3H3,(H,15,16) |
InChI 键 |
NNFJRPYYYYEVJH-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)N2C3=CC=CC=C3N=C2NC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



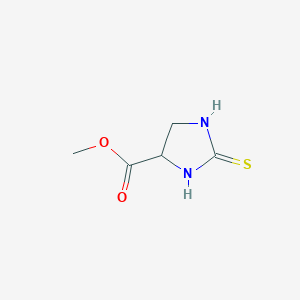
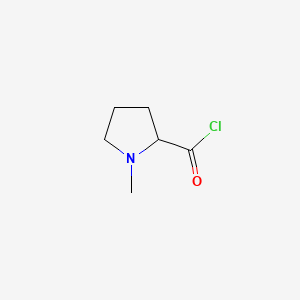
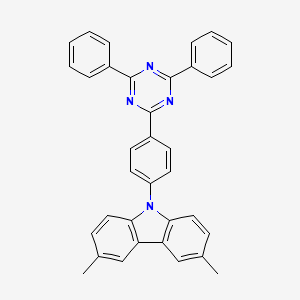

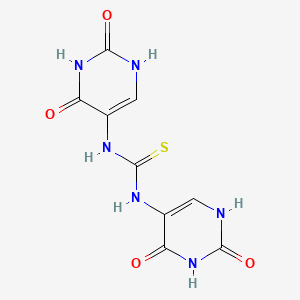
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
